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Abstract
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic derivative of the

classic psychedelic mescaline. Developed in 2006 by a research team at Purdue University led

by David E. Nichols, its structure is characterized by a conformationally restricted side chain, a

design feature intended to enhance its interaction with serotonin receptors. This guide provides

a detailed overview of the chemical structure, pharmacological properties, and mechanism of

action of Jimscaline, with a focus on its activity as a potent agonist at the 5-HT2A and 5-HT2C

receptors. Quantitative data are presented in a structured format, and detailed experimental

methodologies for key assays are provided. Furthermore, this document includes visualizations

of the primary signaling pathway and a representative experimental workflow to support further

research and development.

Chemical Structure and Physicochemical Properties
Jimscaline was designed based on a homology model of the 5-HT2A receptor to constrain the

flexible ethylamine side chain of mescaline within an indane ring system. This structural

modification results in a chiral center at the 1-position of the indane ring, with the (R)-

enantiomer demonstrating significantly higher pharmacological activity.
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Table 1: Chemical and Physicochemical Properties of Jimscaline

Property Value

IUPAC Name
[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-

yl]methanamine

Synonyms C-(4,5,6-trimethoxyindan-1-yl)methanamine

Chemical Formula C₁₃H₁₉NO₃

Molecular Weight 237.29 g/mol

CAS Number 890309-57-6

Canonical SMILES
COC1=C(C(=C2CC--INVALID-LINK--

CN)OC)OC

InChI Key AFTIZGHFDCOQFS-QMMMGPOBSA-N

Pharmacological Data
Jimscaline is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The (R)-enantiomer

is the more active form. In vivo studies in animal models have demonstrated that Jimscaline is

approximately three times more potent than its parent compound, mescaline.

Table 2: Pharmacological Profile of (R)-Jimscaline

Parameter Receptor Value Species Reference

Binding Affinity

(Kᵢ)
Human 5-HT2A 69 nM Human [1]

In Vivo Potency

(Drug

Discrimination)

-
~3x more potent

than mescaline
Rat [1]

Mechanism of Action: 5-HT2A Receptor Signaling
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The primary pharmacological effects of Jimscaline, including its psychedelic properties, are

mediated through its agonist activity at the 5-HT2A receptor. The 5-HT2A receptor is a G

protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11

protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses

through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the

release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC), which then phosphorylates various downstream target

proteins, leading to a cascade of cellular responses.
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Caption: Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Jimscaline.

Radioligand Competition Binding Assay for 5-HT2A
Receptor
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This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test

compound like Jimscaline at the human 5-HT2A receptor.

Objective: To determine the concentration of Jimscaline that inhibits 50% of the specific

binding of a known radioligand to the 5-HT2A receptor (IC₅₀), and to calculate the inhibitory

constant (Kᵢ).

Materials:

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT2A/2C agonist).

Non-specific Binding Agent: A high concentration of a non-radiolabeled 5-HT2A antagonist

(e.g., 10 µM spiperone or 1 µM ketanserin).

Test Compound: Jimscaline, dissolved in an appropriate solvent and serially diluted.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), and a cell harvester.

Procedure:

Preparation: Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a

concentration that provides adequate signal-to-noise.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Total Binding: Assay buffer, radioligand, and receptor membranes.

Non-specific Binding: Non-specific binding agent, radioligand, and receptor membranes.

Competition Binding: Serial dilutions of Jimscaline, radioligand, and receptor membranes.

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to

reach equilibrium (e.g., 60 minutes).
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Termination: Terminate the binding reaction by rapid filtration through the 96-well filter plates

using a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound

radioligand.

Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and

count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Jimscaline
concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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